molecular formula C11H15N3O2 B15348572 N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide CAS No. 918810-60-3

N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide

Cat. No.: B15348572
CAS No.: 918810-60-3
M. Wt: 221.26 g/mol
InChI Key: UNWZEWGOOWFHMB-UHFFFAOYSA-N
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Description

Properties

CAS No.

918810-60-3

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[3-acetamido-5-(aminomethyl)phenyl]acetamide

InChI

InChI=1S/C11H15N3O2/c1-7(15)13-10-3-9(6-12)4-11(5-10)14-8(2)16/h3-5H,6,12H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

UNWZEWGOOWFHMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)CN)NC(=O)C

Origin of Product

United States

Biological Activity

N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a detailed overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of 5-(aminomethyl)-1,3-phenylenediamine with acetic anhydride or acetyl chloride. The resulting diacetamide structure is characterized by two acetyl groups attached to the nitrogen atoms of the aminomethyl group.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives with similar structures have been shown to inhibit viral replication in various cell lines. A notable example includes the inhibition of Zika virus protease, where compounds exhibited IC50 values as low as 130 nM, indicating strong antiviral activity against flaviviruses .

Neuroprotective Effects

Research indicates that related compounds exhibit neuroprotective effects. For example, certain acetamide derivatives have been found to protect neuronal cells from oxidative stress-induced damage. In particular, one compound demonstrated a protective effect in PC12 cells against sodium nitroprusside-induced toxicity, outperforming established neuroprotective agents like edaravone .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its chemical structure. Modifications in the substituents on the phenyl ring and the nature of the amine groups significantly influence its potency. For instance:

  • Substituent Variations : The introduction of different functional groups at specific positions on the phenyl ring has been shown to enhance or reduce biological activity.
  • Amine Group Modifications : The nature of the amine (primary vs. secondary) can affect the compound's ability to interact with biological targets.

Case Study 1: Antiviral Activity against Zika Virus

In a study focusing on flavivirus proteases, compounds structurally similar to this compound were evaluated for their inhibitory effects on Zika virus replication. The most potent inhibitors demonstrated EC50 values ranging from 300–600 nM in cellular assays .

Case Study 2: Neuroprotective Efficacy

Another investigation assessed the neuroprotective capabilities of acetamide derivatives in a model of oxidative stress. The compound showed significant cytoprotective effects in neuronal cell lines, suggesting its potential application in treating neurodegenerative diseases .

Data Tables

Compound IC50 (nM) Activity Type Notes
Compound A130Antiviral (Zika Virus)Potent inhibitor of viral replication
Compound B16.7NeuroprotectionSuperior protective effect compared to edaravone
Compound CVariesCarbonic Anhydrase InhibitorSelectivity better than acetazolamide

Comparison with Similar Compounds

Research Findings and Data

Table 1: Enzymatic Inhibition Data for Phenylene-Diacetamide Derivatives

Compound Target Enzyme IC₅₀ (nM) Reference
This compound derivative (13a) FAK 3.7
N,N'-(1,3-Phenylene)diacetamide (unsubstituted) FAK 108.0

Table 2: Structural Similarity Scores (vs. Target Compound)

Compound Similarity Score Reference
N-(4-(Aminomethyl)phenyl)acetamide HCl 0.93
N,N'-(1,4-Phenylene)diacetamide 0.87

Notes

  • Safety : Handle with caution; analogs may cause respiratory irritation (H335 hazard code) .
  • Applications: Prioritized in oncology research for FAK-targeted therapies and diagnostic radiotracers .
  • Limitations: 1,4-phenylene analogs lack bioactivity, restricting their utility to non-therapeutic research .

Preparation Methods

Direct Acetylation of 5-(Aminomethyl)-1,3-phenylenediamine

The most straightforward route involves acetylation of 5-(aminomethyl)-1,3-phenylenediamine using acetylating agents such as acetic anhydride or acetyl chloride.

Procedure :

  • Aminomethylation Precursor : 5-(Aminomethyl)-1,3-phenylenediamine is synthesized via reductive amination of 5-nitro-1,3-benzenedicarboxaldehyde using ammonium formate and palladium on carbon.
  • Acetylation : The diamine is treated with acetic anhydride in tetrahydrofuran (THF) at 0–5°C for 4 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol/water (3:1).

Key Parameters :

  • Stoichiometry : A 2.2:1 molar ratio of acetic anhydride to diamine ensures complete acetylation.
  • Solvent Choice : THF minimizes side reactions compared to polar aprotic solvents like DMF.
  • Yield : 68–72% after recrystallization.

Stepwise Alkylation-Acetylation Approach

An alternative method employs 2-chloroacetamide intermediates, enabling better control over regioselectivity.

Procedure :

  • Alkylation : 1,3-Diaminobenzene reacts with 2-chloroacetyl chloride in dichloromethane (DCM) and 2% aqueous NaOH at 0°C for 3 hours to form N,N'-(1,3-phenylene)bis(2-chloroacetamide).
  • Aminomethylation : The chloroacetamide intermediate undergoes nucleophilic substitution with ammonium chloride and formaldehyde in ethanol at 60°C for 8 hours.
  • Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:2).

Optimization Insights :

  • Catalyst : Potassium iodide (5 mol%) accelerates the aminomethylation step, reducing reaction time by 30%.
  • Yield : 58–64% for the final diacetamide.

Comparative Analysis of Acetylating Agents

The choice of acetylating agent significantly impacts reaction efficiency and purity.

Parameter Acetic Anhydride Acetyl Chloride 2-Chloroacetyl Chloride
Reaction Time (h) 4–6 2–3 3–5
Byproduct Formation Low (acetic acid) Moderate (HCl) High (HCl, Cl−)
Purity After Workup (%) 95–98 90–92 85–88
Yield (%) 68–72 65–70 58–64

Acetic anhydride is preferred for large-scale synthesis due to milder conditions and easier byproduct removal. Acetyl chloride offers faster kinetics but requires rigorous HCl scrubbing.

Catalytic Systems and Reaction Engineering

Ce-Doped ZnO Nanocatalysts

Ce-ZnO nanocatalysts (5–10 wt% Ce) enhance acetylation efficiency in solvent-free conditions:

  • Mechanism : Ce⁴⁺ sites activate carbonyl groups, while ZnO facilitates nucleophilic attack by the amine.
  • Yield Improvement : 78% vs. 65% with traditional methods.
  • Recyclability : <10% activity loss after 5 cycles.

Enzymatic Acetylation

Lipase B from Candida antarctica (CAL-B) enables green synthesis in ionic liquids:

  • Conditions : 40°C, 24 hours, [BMIM][BF₄] as solvent.
  • Yield : 62% with 99% enantiomeric excess.

Purification and Analytical Characterization

Recrystallization vs. Chromatography

Method Solvent System Purity (%) Recovery (%)
Recrystallization Ethanol/water (3:1) 95–98 85–90
Flash Chromatography Ethyl acetate/hexane (1:2) 98–99 70–75

Recrystallization balances purity and scalability, while chromatography is reserved for high-purity demands.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.02 (s, 6H, CH₃CO), 4.21 (s, 2H, CH₂NH₂), 7.12–7.45 (m, 3H, ArH).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction time from hours to minutes:

  • Conditions : 100°C, 10 MPa, residence time 5 minutes.
  • Yield : 80% with 99.5% purity.

Waste Management

  • HCl Neutralization : Scrubbers using NaOH solution (10%) achieve 99.9% HCl removal.
  • Solvent Recovery : Distillation recovers >95% THF and DCM.

Emerging Methodologies

Photocatalytic Acetylation

TiO₂ nanoparticles under UV light (365 nm) enable room-temperature acetylation:

  • Yield : 70% at 25°C, 6 hours.
  • Advantage : Eliminates toxic solvents and reduces energy input.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) cuts reaction time to 30 minutes:

  • Yield : 75% with comparable purity to conventional methods.

Q & A

Q. What are the standard synthetic routes for preparing N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide?

The compound is typically synthesized via nucleophilic substitution or acetylation reactions. A common method involves reacting 1,3-diaminobenzene derivatives with chloroacetyl chloride or acetic anhydride under controlled conditions. For example:

  • Step 1 : 1,3-Diaminobenzene is treated with 2-chloroacetyl chloride in a polar solvent (e.g., THF or DCM) at 0–5°C to form N,N'-(1,3-phenylene)bis(2-chloroacetamide) intermediates.
  • Step 2 : The intermediate undergoes aminomethylation at the 5-position using formaldehyde and ammonium chloride, followed by acetylation with acetic anhydride to yield the final product .
  • Key considerations : Reaction temperature, stoichiometric ratios, and purification via recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the aromatic substitution pattern and acetyl group integration. For example, the aminomethyl proton appears as a singlet at δ 4.2–4.5 ppm .
  • Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1680 cm1^{-1} (amide C=O) and 3300–3350 cm1^{-1} (N-H) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and monitors degradation products .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency of N-acetylation and concurrent functionalization?

Ce-doped ZnO nanocatalysts enhance selectivity and yield in dual-functionalization reactions (e.g., N-acetylation with S-oxidation). Key findings include:

  • Mechanism : The Lewis acidity of Ce4+^{4+} sites activates thiol groups for oxidation, while ZnO facilitates nucleophilic acetylation. Synergy between these sites minimizes over-oxidation to sulfones .
  • Optimization : Catalyst loading (5–10 wt% Ce) and solvent choice (acetonitrile vs. DMF) significantly affect reaction rates. Recycling studies show <10% activity loss after 5 cycles .
  • Contradictions : While Ce-ZnO excels in aerobic conditions, Pt-based catalysts outperform in anaerobic environments, suggesting context-dependent catalyst selection .

Q. How does positional isomerism (1,3- vs. 1,4-phenylene) impact physicochemical properties?

Comparative studies of N,N'-(1,3-phenylene)diacetamide and its 1,4-isomer reveal:

  • Solubility : The 1,3-isomer exhibits higher solubility in polar aprotic solvents (e.g., DMSO) due to reduced symmetry and dipole alignment .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows the 1,3-isomer melts at 215–220°C, while the 1,4-isomer decomposes above 240°C, attributed to crystal packing differences .
  • Biological Activity : In drug conjugate studies, the 1,3-isomer demonstrates better binding to aromatic amino acid residues in enzymes, enhancing pharmacokinetic profiles .

Q. What strategies resolve contradictions in catalytic vs. stoichiometric synthetic approaches?

  • Catalytic Advantages : Ce-ZnO systems reduce waste and improve atom economy (e.g., 85% yield vs. 60% in stoichiometric methods) but require precise control of oxygen partial pressure .
  • Stoichiometric Reliability : Traditional methods using acetyl chloride/pyridine guarantee reproducibility but generate toxic byproducts (e.g., HCl gas), necessitating rigorous scrubbing .
  • Hybrid Approaches : Combining catalytic N-acetylation with stoichiometric aminomethylation balances efficiency and scalability .

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